1-Cyclopentene-1-methanol, acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

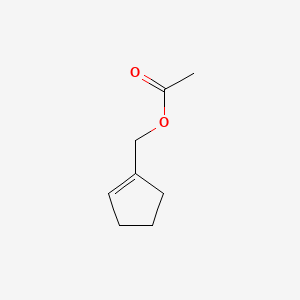

1-Cyclopentene-1-methanol, acetate is an organic compound that belongs to the class of cycloalkenes It is a derivative of cyclopentene, where the hydroxyl group is esterified with acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopentene-1-methanol, acetate can be synthesized through a two-step process:

Addition-Esterification Reaction: Cyclopentene reacts with acetic acid to form cyclopentyl acetate.

Transesterification Reaction: Cyclopentyl acetate undergoes transesterification with methanol to produce this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in continuous flow reactors to ensure consistent product quality and yield. Catalysts such as strong acidic cation-exchange resins are often used to enhance the reaction rates and selectivity .

Chemical Reactions Analysis

1-Cyclopentene-1-methanol, acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form cyclopentene-1,2-diol, acetate using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield cyclopentanol, acetate using reducing agents like lithium aluminum hydride.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and alkyl halides.

Scientific Research Applications

1-Cyclopentene-1-methanol, acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of perfumes, dyes, and as a solvent for various chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopentene-1-methanol, acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Cyclopentene-1-methanol, acetate can be compared with other similar compounds such as:

Cyclopentanol: A primary alcohol derived from cyclopentene, used in the production of perfumes and as a solvent.

Cyclopentyl acetate: An ester of cyclopentanol and acetic acid, used in the fragrance industry.

Cyclopentene: A cycloalkene used as a starting material for various chemical syntheses.

The uniqueness of this compound lies in its specific structure, which combines the properties of both cyclopentene and acetate groups, making it versatile for various applications .

Biological Activity

1-Cyclopentene-1-methanol, acetate (CAS No. 53723-45-8) is an organic compound classified as a cycloalkene derivative. It is synthesized through a two-step process involving the esterification of cyclopentene with acetic acid and subsequent transesterification with methanol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research.

| Property | Value |

|---|---|

| Molecular Formula | C8H12O2 |

| Molecular Weight | 140.18 g/mol |

| IUPAC Name | Cyclopenten-1-ylmethyl acetate |

| InChI | InChI=1S/C8H12O2/c1-7(9)10-6-8-4-2-3-5-8/h4H,2-3,5-6H2,1H3 |

| Canonical SMILES | CC(=O)OCC1=CCCC1 |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. The mechanism of action appears to involve interference with microbial cell wall synthesis and disruption of membrane integrity. This compound has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal effects. Research has shown that it can inhibit the growth of common fungal pathogens such as Candida albicans and Aspergillus niger. The antifungal mechanism is thought to involve the disruption of ergosterol biosynthesis, which is crucial for maintaining fungal cell membrane integrity.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated:

- Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL for various bacterial strains.

- The compound was particularly effective against Staphylococcus aureus and Escherichia coli.

Case Study 2: Antifungal Activity

Another study focused on the antifungal properties of this compound, revealing:

- An MIC of 100 µg/mL against Candida albicans.

- A significant reduction in fungal colony-forming units (CFUs) when treated with varying concentrations of the compound.

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with specific molecular targets within microbial cells. The acetate group enhances its lipophilicity, facilitating membrane penetration and subsequent biochemical interactions that disrupt essential cellular processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| Cyclopentanol | Moderate antibacterial | Used as a solvent |

| Cyclopentyl acetate | Limited antimicrobial | Commonly used in fragrances |

| Cyclopentene | Reactive intermediate | Used in organic synthesis |

The unique combination of cyclopentene and acetate functionalities in this compound contributes to its enhanced biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Cyclopentene-1-methanol, acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Dehydration of alcohols : Cyclopentanol derivatives are dehydrated using catalysts like sulfuric acid or phosphoric acid under controlled temperatures (e.g., 120–160°C) to form cyclopentene intermediates, which are subsequently acetylated .

- Alkyl halide elimination : Alkyl halides (e.g., 1-chlorocyclopentane) react with alcoholic potassium hydroxide (KOH) to form cyclopentene, followed by acetylation with acetic anhydride .

- Key variables affecting yield include reaction time, temperature, and stoichiometry of acetylation agents. For reproducibility, monitor reaction progress via gas chromatography (GC) or thin-layer chromatography (TLC) .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR can confirm the structure by identifying peaks corresponding to the cyclopentene ring (δ 5.5–6.0 ppm for olefinic protons) and acetate methyl group (δ 2.0–2.1 ppm) .

- GC-MS : Used to verify purity and molecular ion peaks (e.g., m/z 140 for the parent ion) .

- IR spectroscopy : Detect ester carbonyl stretching (~1740 cm⁻¹) and hydroxyl groups (if present) .

- Calibrate instruments with reference standards (e.g., ethyl acetate for retention time comparison in GC) .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer :

- Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the acetate group.

- Monitor degradation via periodic NMR or GC analysis; predicted boiling point (157.8°C) and density (0.83 g/cm³) suggest volatility, requiring low-temperature storage .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve stereoselectivity in the synthesis of this compound?

- Methodological Answer :

- Use factorial design to test variables: catalyst type (e.g., Lewis acids like BF₃·OEt₂), solvent polarity (e.g., dichloromethane vs. THF), and temperature .

- Analyze thermodynamic data (e.g., enthalpy of formation for intermediates) to identify energy barriers in stereoselective pathways .

- Employ chiral auxiliaries or enzymes (lipases) for enantiomeric resolution .

Q. How can contradictions in reported physical properties (e.g., density, boiling point) across studies be resolved?

- Methodological Answer :

- Standardize purity protocols : Use recrystallization or column chromatography to isolate ≥99% pure samples before measurement .

- Control environmental factors : Measure density via pycnometry at 25°C ± 0.1°C and boiling points using calibrated distillation apparatus .

- Cross-validate data with computational methods (e.g., molecular dynamics simulations for density predictions) .

Q. What mechanistic insights explain byproduct formation during the synthesis of this compound?

- Methodological Answer :

- Byproducts like cyclopentene dimers or unacetylated alcohols may arise from:

- Incomplete dehydration : Monitor reaction progress via TLC and adjust catalyst concentration .

- Competitive esterification : Use excess acetic anhydride and acid scavengers (e.g., molecular sieves) .

- Conduct kinetic studies (e.g., rate constants for acetylation vs. hydrolysis) to identify dominant pathways .

Q. How can researchers design experiments to study the compound’s reactivity under varying catalytic and solvent conditions?

- Methodological Answer :

- Multi-variable screening : Use a central composite design (CCD) to test catalysts (e.g., H₂SO₄, Amberlyst®), solvents (polar aprotic vs. non-polar), and temperatures .

- In situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation (e.g., cyclopentene epoxides) .

- Compare results with computational models (e.g., DFT calculations for transition-state energies) .

Properties

CAS No. |

53723-45-8 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

cyclopenten-1-ylmethyl acetate |

InChI |

InChI=1S/C8H12O2/c1-7(9)10-6-8-4-2-3-5-8/h4H,2-3,5-6H2,1H3 |

InChI Key |

YTFKODRXTIXMOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1=CCCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.